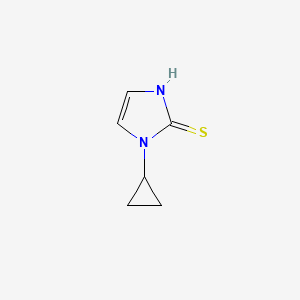

1-cyclopropyl-1H-imidazole-2-thiol

描述

Context of Imidazole-2-thiol Derivatives in Scientific Inquiry

Imidazole-2-thiol derivatives are a well-established class of compounds that have garnered significant attention in scientific research. The imidazole (B134444) ring itself is a five-membered heterocycle with two non-adjacent nitrogen atoms, a structure that is electron-rich and capable of participating in hydrogen bonding. researchgate.netresearchgate.net The addition of a thiol (-SH) group at the second position introduces a reactive nucleophilic center and the potential for tautomerism, where the compound can exist in both thione and thiol forms.

This class of compounds has been investigated for a wide array of pharmacological properties. niscpr.res.in Research has demonstrated that imidazole-2-thiol derivatives possess potential as antimicrobial, antifungal, and antiviral agents. niscpr.res.inontosight.ai Their ability to chelate metals also opens up possibilities in catalysis and the development of new materials. ontosight.ai The versatility of the imidazole-2-thiol core allows for extensive functionalization, enabling chemists to synthesize libraries of derivatives and study their structure-activity relationships (SAR) for various biological targets. niscpr.res.inmdpi.com

Significance of the Cyclopropyl (B3062369) Moiety in Organic Synthesis and Medicinal Chemistry Scaffolds

The cyclopropyl group, the smallest of the cycloalkanes, is far from being a simple, inert substituent. unl.pt Its inclusion in a molecule can have profound effects on its biological and physical properties. scientificupdate.comiris-biotech.de The strained three-membered ring imparts unique conformational and electronic characteristics. unl.pt The carbon-carbon bonds within the cyclopropane (B1198618) ring have a higher p-character than typical alkanes, and the carbon-hydrogen bonds are shorter and stronger. nih.gov

In medicinal chemistry, the cyclopropyl group is often employed as a "bioisostere" for other groups, such as vinyl or isopropyl moieties, but with distinct advantages. nih.gov It can introduce a degree of rigidity into a molecule, which can be beneficial for locking a compound into a bioactive conformation for optimal interaction with a biological target. unl.pt This conformational constraint can lead to an entropically more favorable binding to receptors. iris-biotech.de Furthermore, the cyclopropyl group can enhance a drug's metabolic stability, often by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.de It can also improve a compound's pharmacokinetic profile by influencing properties like lipophilicity and plasma clearance. iris-biotech.denih.gov The strategic incorporation of a cyclopropyl ring can lead to increased potency, reduced off-target effects, and improved brain permeability. scientificupdate.comnih.gov

Overview of Research Trajectories for Imidazole-Thiol Hybrid Systems

The combination of imidazole and thiol functionalities into a single molecular entity, known as an imidazole-thiol hybrid system, has given rise to a rich area of research. These hybrid systems are explored for their potential to act as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. researchgate.netmdpi.com The imidazole ring can serve as a versatile scaffold for building complex molecules, while the thiol group provides a key interaction point or a site for further chemical modification. mdpi.com

Current research trajectories for imidazole-thiol hybrids are diverse and promising. In the realm of anticancer research, these hybrids are being investigated as inhibitors of various enzymes and signaling pathways involved in cancer progression. mdpi.com For instance, some imidazole-thiol derivatives have shown potent activity against certain cancer cell lines. mdpi.com In the field of infectious diseases, these systems are being developed as novel antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi. niscpr.res.inscirp.orgresearchgate.net The ability to readily synthesize a variety of substituted imidazole-thiol derivatives allows for the systematic exploration of their biological activities and the optimization of their therapeutic potential. mdpi.comscirp.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclopropyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNHMPHCYUKIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Cyclopropyl 1h Imidazole 2 Thiol and Its Analogues

Direct Synthetic Routes to 1-Cyclopropyl-1H-imidazole-2-thiol

Direct synthetic routes to this compound focus on constructing the imidazole (B134444) ring with the desired substituents in place. These methods often involve cyclization reactions that form the heterocyclic core.

Cyclization Reactions for Imidazole Ring Formation

A primary strategy for the synthesis of 1-substituted imidazole-2-thiones is the reaction of a vicinal diamine with a thiocarbonyl-transfer reagent. google.com A plausible and efficient route for the formation of this compound involves the reaction of cyclopropylamine (B47189) with a suitable C2N synthon, followed by cyclization. A key intermediate in this process is often derived from aminoacetaldehyde or its protected forms, such as aminoacetaldehyde dimethyl acetal (B89532).

One established method involves the reaction of aminoacetaldehyde dimethyl acetal with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate. This intermediate can then be alkylated, for example with methyl iodide, and subsequently reacted with cyclopropylamine. thieme-connect.de The initial reaction involves the addition of carbon disulfide to aminoacetaldehyde dimethyl acetal in a mixture of ethanol (B145695) and water with triethylamine (B128534) as a base at low temperatures (0-5°C). The resulting mixture is stirred at room temperature before the addition of methyl iodide. thieme-connect.de

A related and widely applicable method for the synthesis of imidazole-2-thiones is the Marckwald synthesis. nih.gov This involves the reaction of an α-aminoketone or α-aminoacetal with a thiocyanate (B1210189) salt. In the context of this compound, this would entail the reaction of a cyclopropyl-substituted aminoketone or aminoacetal with a thiocyanate source.

A direct approach involves the reaction of cyclopropyl (B3062369) isothiocyanate with an appropriate aminoacetaldehyde equivalent. For instance, a procedure has been reported for a similar synthesis starting from 3-(4-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)propan-1-amine and reacting it with cyclopropyl isothiocyanate. nih.gov While the specific starting material differs, the general conditions of this reaction, such as the solvent and temperature, can be adapted for the synthesis of the target molecule.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| Aminoacetaldehyde dimethyl acetal | Carbon disulfide | 1. Et3N, EtOH/H2O, 0-5°C to rt; 2. MeI, rt | Intermediate for subsequent reaction | thieme-connect.de |

| Vicinal diamine | 1,1'-Thiocarbonyldiimidazole | - | 2-Imidazolidinethione | google.com |

| 2-Fluoro-4-methylpyridine | Cyclopropyl isothiocyanate | See publication for multi-step synthesis | Imidazole-2-thione derivative | nih.gov |

Derivatization of Pre-formed Imidazole Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-formed imidazole ring system. This can be achieved by first introducing the cyclopropyl group onto the imidazole nitrogen and then functionalizing the C-2 position to install the thiol group, or vice-versa.

The N-alkylation of an existing imidazole-2-thiol with a cyclopropyl halide or a suitable cyclopropylating agent is a direct method for introducing the cyclopropyl group. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack.

If starting with 1-cyclopropyl-1H-imidazole, the introduction of a thiol group at the C-2 position can be challenging. Direct thiolation of the C-2 position of an imidazole ring is possible but can sometimes lead to a mixture of products. A common strategy involves lithiation of the C-2 position with a strong base like n-butyllithium, followed by quenching with elemental sulfur.

Synthesis of Substituted Imidazole-2-thiol Derivatives with Cyclopropyl Components

The synthesis of more complex derivatives containing the this compound core often involves condensation reactions.

Condensation Reactions with Carbonyl Compounds and Thiocyanates

A versatile method for synthesizing substituted imidazole derivatives involves the catalyst-free [3+2] cyclization of vinyl azides with amidines. acs.org This approach allows for the creation of 2,4-disubstituted-1H-imidazoles. For example, the reaction of a vinyl azide (B81097) with cyclopropanecarboximidamide (B1267694) would yield a 2-cyclopropyl-substituted imidazole. While this method does not directly produce the thiol, the resulting imidazole can be a precursor for subsequent thiolation at the C-2 position.

The synthesis of 2-cyclopropyl-4-phenyl-1H-imidazole has been achieved with a 72% yield, providing a white solid with a melting point of 160 °C. acs.org The characterization data for this compound is provided in the table below. Although this specific example does not include the thiol group, it demonstrates a robust method for constructing the cyclopropyl-imidazole scaffold, which can be further functionalized.

| Compound | Yield | Melting Point | Spectroscopic Data | Reference |

| 2-Cyclopropyl-4-phenyl-1H-imidazole | 72% | 160 °C | 1H NMR (600 MHz, CDCl3) δ 7.64 (br, 2H), 7.35 (t, J = 6.5, 2H), 7.21 (t, J = 6.5, 1H), 7.16 (s, 1H), 1.99–1.94 (m, 1H), 1.02–0.95 (m, 4H). 13C NMR (150 MHz, CDCl3) δ 128.7, 126.7, 124.7, 9.24, 7.44. | acs.org |

Furthermore, multi-component reactions, such as those involving isocyanides, are powerful tools for the synthesis of highly substituted imidazoles. acs.org For instance, a reaction involving cyclopropyl isocyanide, an aldehyde, and an amine component could potentially be designed to construct a substituted 1-cyclopropyl-1H-imidazole ring system, which could then be converted to the corresponding thiol.

Cyclization of Alpha-Haloketones with Thiourea (B124793) or Related Reagents

A foundational and widely utilized method for the synthesis of the 2-mercaptoimidazole (B184291) core is the reaction between an α-haloketone and a thiourea derivative. nih.govderpharmachemica.com This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, provides a direct route to the desired heterocyclic system. For the specific synthesis of this compound, this strategy would commence with a cyclopropyl-substituted α-haloketone.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the ketone's carbonyl carbon. Subsequent dehydration yields the final imidazole-2-thiol product. The use of N-substituted thioureas allows for the introduction of various groups at the N-1 position of the imidazole ring.

A plausible pathway to this compound would involve the reaction of 1-cyclopropyl-2-haloethanone with thiourea. Alternatively, reacting an appropriate α-aminoketone with potassium thiocyanate can also yield 2-thiol substituted imidazoles. derpharmachemica.com

Table 1: Representative Cyclization Reactions for Imidazole-Thiol Synthesis This table is illustrative, based on established chemical principles.

| α-Haloketone Precursor | Reagent | Typical Conditions | Product |

|---|---|---|---|

| 1-Cyclopropyl-2-bromoethanone | Thiourea | Ethanol, Reflux | This compound |

| 2-Chloro-1-phenylethanone | N-Methylthiourea | DMF, Heat | 1-Methyl-4-phenyl-1H-imidazole-2-thiol |

| α-Bromoketones | N-Acetylguanidine | Anhydrous DMF, RT | 4,5-Disubstituted-2-acetylamino-imidazoles nih.gov |

Multi-component Reaction Approaches for Imidazole-2-thiol Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and simplifying purification processes. researchgate.netresearchgate.net Several MCRs have been developed for the synthesis of substituted imidazoles. mdpi.com

For imidazole-2-thiol systems, an MCR approach could involve the one-pot condensation of an aldehyde, a primary amine (such as cyclopropylamine), and a source of the thiocyanate ion or an isothiocyanate. For instance, a three-component reaction of an aldehyde, malononitrile, and a thiol can be catalyzed by imidazole itself, showcasing the versatility of this heterocyclic core in synthesis. rsc.orgrsc.orgresearchgate.net While not directly yielding the target structure, these methodologies highlight the potential for developing a novel MCR for this compound. A hypothetical MCR could involve glyoxal, cyclopropylamine, and potassium thiocyanate, which would theoretically assemble the desired framework in a single, atom-economical step.

S-Alkylation and Further Derivatization of Imidazole-2-thiol Precursors

The thiol group at the C-2 position of the imidazole ring is a key functional handle for further molecular elaboration. Imidazole-2-thiones exist in tautomeric equilibrium with their thiol form, but they predominantly exist in the thione form. bohrium.comtandfonline.com The ambident nucleophilic character of the imidazole-2-thione anion allows for reactions at either the sulfur or nitrogen atoms. bohrium.com

Alkylation is a common derivatization reaction. S-alkylation is typically favored and can be achieved using various alkylating agents like alkyl halides. researchgate.net For example, 1H-benzo[d]imidazole-2-thiol undergoes S-alkylation with ethyl-2-chloroacetate. researchgate.net This reactivity allows for the introduction of diverse side chains onto the sulfur atom, which can be used to modulate the compound's properties.

Acylation is another important derivatization, often used to introduce acyl groups that can alter the molecule's electronic and steric profile. researchgate.net Reagents like perfluoroacylimidazoles or acetic anhydride (B1165640) can be used for this purpose. gcms.cz These derivatization strategies are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Table 2: Examples of Imidazole-2-thiol Derivatization

| Starting Material | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1H-Benzo[d]imidazole-2-thiol | Ethyl-2-chloroacetate | S-Alkylation | Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate | researchgate.net |

| 4,5-Dihydro-1H-imidazole-2-thiol | Iodomethylsilanes | S-Alkylation | S-Silylmethyl derivatives | researchgate.net |

| 2-Imidazolidinethione | Alkyl Halides | S-Alkylation | S-Alkylated derivatives | researchgate.net |

| Mercaptoimidazole | N-sulfonylphenyldichloroacetaldimines | Cyclocondensation | Annulated imidazo[2,1-b]thiazoles | scispace.com |

Ring-Opening Reactions Involving Cyclopropyl Precursors

The high ring strain of cyclopropanes allows them to undergo various ring-opening reactions, making them valuable synthetic intermediates. acs.org A synthetic strategy towards the target molecule could potentially involve the ring-opening of a more complex cyclopropyl-containing precursor. For instance, cyclopropyl ketones can undergo ring-opening under various conditions, including Lewis acid catalysis or radical conditions, to generate reactive intermediates that can be trapped to form new cyclic systems. nih.govucl.ac.uk

One could envision a scenario where a suitably functionalized cyclopropyl derivative undergoes a ring-opening/recyclization cascade. acs.org For example, a cyclopropyl ketone bearing an amino and a thioformyl (B1219250) group, or their precursors, might be induced to rearrange and cyclize into the 1H-imidazole-2-thiol ring system. While this is a less conventional approach compared to direct cyclization, it offers a pathway for creating molecular complexity from readily available starting materials. Research has shown that monoactivated cyclopropanes can undergo ring-opening to form intermediates like zwitterions, which then reorganize to form new carbocyclic or heterocyclic structures. acs.org

Continuous-Flow Synthesis Methodologies for Related Cyclopropyl Compounds

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, efficiency, and process control over traditional batch reactions. researchgate.net This methodology has been successfully applied to the synthesis of various cyclopropyl compounds. mdpi.comnih.gov

Specifically, the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using an acid-catalyzed reaction between 2-hydroxycyclobutanones and aryl thiols. researchgate.netmdpi.comnih.gov This process utilizes a packed bed of a reusable solid catalyst (Amberlyst-35) and allows for the multigram-scale synthesis of cyclopropyl ketones and aldehydes with high yields and purity. mdpi.com Similarly, a two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones has been achieved through the reaction of 2-hydroxycyclobutanones with amines. mpg.dersc.org

These established flow-chemistry protocols for preparing key cyclopropyl precursors, such as cyclopropyl ketones and cyclopropylamines, could be integrated into a telescoped synthesis of this compound. A flow reactor could first synthesize the cyclopropyl precursor, which could then be directly channeled into a second reactor containing the other necessary reagents (e.g., thiourea) for the subsequent cyclization step, streamlining the entire manufacturing process.

Table 3: Continuous-Flow Synthesis of Cyclopropyl Precursors

| Reaction Type | Starting Materials | Key Technology | Product Type | Reference |

|---|---|---|---|---|

| C4-C3 Ring Contraction | 2-Hydroxycyclobutanones, Aryl thiols | Packed bed reactor (Amberlyst-35) | Arylthio-cyclopropyl carbonyl compounds | researchgate.netmdpi.comnih.gov |

| Tandem Condensation/Ring Contraction | 2-Hydroxycyclobutanones, Amines | Coil reactor | 1,1-Cyclopropane aminoketones | mpg.dersc.org |

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. In the context of synthesizing complex heterocyclic molecules like this compound, catalytic methods can offer milder reaction conditions, improved yields, and access to novel chemical space.

Organocatalysis in Imidazole-Thiol Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of organic synthesis, often providing alternatives to traditional metal-based catalysts. tandfonline.com Various organocatalytic strategies have been reported for the synthesis of imidazole derivatives. wustl.edunih.govresearchgate.net

Imidazole itself can act as an organocatalyst in multi-component reactions. rsc.orgrsc.orgresearchgate.net Its mild basicity and nucleophilicity facilitate key steps in reaction cascades, such as the Knoevenagel condensation, without promoting side reactions. researchgate.net For example, imidazole catalyzes the three-component reaction of an aldehyde, malononitrile, and a thiol to produce highly functionalized pyridines. rsc.org

In the context of imidazole synthesis, organocatalysts like ascorbic acid (Vitamin C) and glutamic acid have been used to catalyze the four-component reaction of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297) to form tetrasubstituted imidazoles under environmentally friendly conditions. tandfonline.com A thiazolium-catalyzed, one-pot synthesis involves the addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ, followed by cyclization to the imidazole. wustl.edunih.gov These precedents suggest that an organocatalytic approach could be developed for the synthesis of this compound, potentially involving the condensation of cyclopropylamine, an α-dicarbonyl compound, and a sulfur source under the influence of a suitable organic catalyst.

Metal-Free Approaches for Arylthiolation

The introduction of a thiol group onto an aromatic or heteroaromatic ring, known as arylthiolation, is a critical transformation in the synthesis of many biologically active compounds. Traditionally, this has been achieved using metal catalysts. However, the drive to develop more sustainable chemical processes has led to the exploration of metal-free alternatives. These approaches often utilize readily available and less toxic reagents and catalysts.

One notable metal-free strategy involves the visible-light-promoted oxidative coupling of thiols with arylhydrazines. researchgate.net This method employs a catalytic amount of an organic photosensitizer, such as rose bengal, under an aerobic atmosphere at room temperature. researchgate.net The reaction proceeds through the formation of a thiyl radical from the thiol, which then couples with the arylhydrazine. This methodology has been successfully applied to a variety of thiols, including 1H-imidazole-2-thiol, to generate unsymmetrical diaryl sulfides in good yields. researchgate.net The broad functional group tolerance and mild reaction conditions make this a promising approach for the synthesis of arylthiolated imidazoles. researchgate.net

Another significant metal-free method is the iodine-catalyzed regioselective sulfenylation of indoles and other N-heterocycles. researchgate.net This protocol uses iodine in the presence of dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction between various thiols (both aryl and alkyl) and the heterocyclic substrate. researchgate.net The key advantages of this method include its operational simplicity, metal-free conditions, and excellent tolerance for a wide range of functional groups. researchgate.net While demonstrated for indoles, the principles of this iodine-catalyzed C-H functionalization could potentially be adapted for the direct thiolation of the imidazole ring.

Furthermore, oxidation-induced C-H bond functionalization represents a powerful metal-free strategy for the thiolation of N-heterocycles. researchgate.net This approach utilizes oxygen as the sole oxidant to achieve site-selective intermolecular C-H bond functionalization. researchgate.net By avoiding the need for directing groups or metal catalysts, this method offers a more atom-economical and environmentally friendly route to sulfenylated heterocycles. researchgate.net The preliminary mechanistic studies suggest that an oxidation and rearrangement pathway is crucial for controlling the site selectivity of the thiolation. researchgate.net

The table below summarizes key aspects of these metal-free arylthiolation methods applicable to imidazole-like structures.

| Method | Catalyst/Reagent | Key Features | Applicable Substrates |

| Visible-Light-Promoted Oxidative Coupling | Rose Bengal (photocatalyst), O₂ | Metal-free, room temperature, aerobic conditions. | Thiols (including 1H-imidazole-2-thiol), Arylhydrazines |

| Iodine-Catalyzed Sulfenylation | Iodine, DMSO | Metal-free, excellent functional group tolerance. | Indoles, Aryl and Alkyl Thiols |

| Oxidation-Induced C-H Functionalization | O₂ (oxidant) | No directing group or metal catalyst needed. | Piperidine derivatives, 1,2,3,4-tetrahydroisoquinolines |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable and industrially viable manufacturing processes.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry due to its ability to significantly reduce reaction times, increase product yields, and often enable reactions under solvent-free conditions. asianpubs.orgclockss.org The use of microwave irradiation can facilitate the rapid and efficient synthesis of various imidazole derivatives. asianpubs.orgclockss.orgnih.govpharmainfo.inpensoft.net

For instance, an efficient one-pot, two-step protocol for the synthesis of disubstituted 2-amino-1H-imidazoles has been developed using microwave assistance. nih.gov This method involves the sequential formation and subsequent cleavage of a pyrimidine (B1678525) ring to yield the desired imidazole core. nih.gov Similarly, microwave irradiation has been successfully employed in the synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff base derivatives, demonstrating the versatility of this technique for constructing complex imidazole-based molecules. asianpubs.org

The synthesis of benzimidazole (B57391) derivatives, which share a common imidazole core, has also been significantly improved through microwave-assisted methods. clockss.org The reaction of o-phenylenediamines with nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid under microwave irradiation provides the corresponding benzimidazoles in high yields with short reaction times. clockss.org This highlights the potential for applying similar conditions to the synthesis of this compound from appropriate starting materials.

The following table presents examples of microwave-assisted synthesis of imidazole and benzimidazole derivatives, showcasing the improvements in reaction time and yield.

| Product | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Disubstituted 2-amino-1H-imidazoles | 2-Aminopyrimidines, α-Bromoketones | Microwave, one-pot | Not specified | Not specified | nih.gov |

| 2,4,5-Triphenyl-1H-imidazole Schiff Bases | 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)acetohydrazide, Aldehydes | Microwave, DMSO | 2-5 min | 85-94 | asianpubs.org |

| 2-Substituted-1H-benzo[d]imidazoles | o-Phenylenediamine, Nitriles | Microwave, PPA/H₃PO₄ | 5-15 min | 82-95 | clockss.org |

The reduction or elimination of volatile organic solvents is a key tenet of green chemistry. Solvent-free reactions, also known as solid-state reactions, offer numerous advantages, including reduced waste, lower costs, and simplified purification procedures. asianpubs.orgscirp.org

An efficient and facile one-pot method for the synthesis of imidazole derivatives has been reported under solvent-free conditions. asianpubs.org This approach addresses the drawbacks of traditional methods that often require long reaction times and excess organic solvents. asianpubs.org The synthesis of 1,2,4,5-tetrasubstituted imidazoles has also been achieved under solvent-free conditions using microwave irradiation, further demonstrating the synergistic benefits of combining green chemistry techniques. scirp.org

When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic compounds in water can be a challenge, the development of water-soluble catalysts and reaction conditions can overcome this limitation. For instance, a transition metal-free, one-pot, three-component reaction for the synthesis of unsymmetrical aryl sulfides has been developed in water. researchgate.net

Ionic liquids are another class of alternative solvents that have gained attention for their low volatility, thermal stability, and potential for recyclability. A secondary amine-based ionic liquid has been shown to effectively catalyze the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. scirp.org

The application of these solvent-free or benign solvent systems to the synthesis of this compound would significantly enhance the environmental profile of its production.

Reaction Mechanisms and Reactivity Profile of 1 Cyclopropyl 1h Imidazole 2 Thiol

Tautomeric Equilibrium of 1-Cyclopropyl-1H-imidazole-2-thiol (Thione-Thiol Forms)

This compound exists in a tautomeric equilibrium between its thiol form and its thione form, 1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione. This phenomenon, known as thione-thiol tautomerism, is common in heterocyclic compounds containing a thioamide-like fragment. ias.ac.insci-hub.sescispace.com

In the solid state and in solution, the equilibrium for 1H-imidazole-2(3H)-thiones strongly favors the thione tautomer. sci-hub.se This preference is attributed to the greater stability of the carbon-sulfur double bond (C=S) in the thione form compared to the carbon-sulfur single bond and sulfur-hydrogen bond in the thiol form. scispace.com While the thiol form is a necessary intermediate for certain reactions, the thione structure represents the predominant species under normal conditions. ias.ac.in Factors such as solvent polarity and temperature can influence the position of this equilibrium, though the thione form generally remains dominant. researchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomer | Chemical Structure | IUPAC Name |

| Thiol Form |  | This compound |

| Thione Form |  | 1-Cyclopropyl-1,3-dihydro-2H-imidazole-2-thione |

Nucleophilic Reactivity of the Thiol Functionality

The sulfur atom in this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. This nucleophilicity drives several important classes of reactions.

The thiol group readily undergoes S-alkylation when treated with electrophiles such as alkyl halides. evitachem.comresearchgate.net The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. In the presence of a base, the thiol proton is removed to generate a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the alkylating agent, displacing the leaving group (e.g., a halide) and forming a new carbon-sulfur bond, resulting in a 2-(alkylthio)-1-cyclopropyl-1H-imidazole derivative.

The general mechanism is as follows:

Deprotonation: The thiol reacts with a base to form the thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the alkyl halide, leading to the formation of the thioether and a salt byproduct.

This reaction is a common and efficient method for the functionalization of imidazole-2-thiol derivatives. researchgate.net

The thiol group of this compound can participate in Thiol-Michael additions, a type of conjugate addition reaction. researchgate.netwikipedia.org This reaction involves the addition of the thiol across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound (e.g., enones, acrylates).

The reaction is typically catalyzed by a base, which deprotonates the thiol to form the thiolate anion. nih.gov The thiolate then acts as the Michael donor, attacking the electrophilic β-carbon of the Michael acceptor. Subsequent protonation of the resulting enolate intermediate yields the final adduct. This reaction follows an anti-Markovnikov addition pattern. wikipedia.org The Thiol-Michael addition is valued for its high efficiency and mild reaction conditions, making it a "click" reaction in materials and medicinal chemistry. researchgate.net

Table 2: Key Features of Thiol-Michael Addition

| Feature | Description |

| Reaction Type | Conjugate (1,4-) addition |

| Nucleophile | Thiolate anion (formed from the thiol) |

| Electrophile | α,β-Unsaturated carbonyls or other activated alkenes |

| Catalyst | Typically a base (e.g., amine, hydroxide) |

| Product | Thioether adduct |

| Regioselectivity | Anti-Markovnikov addition |

Beyond S-alkylation and Michael additions, the nucleophilic sulfur atom can attack a variety of other electrophilic centers. For instance, it can react with acyl chlorides or anhydrides to form thioesters. In these reactions, the thiol attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride or carboxylate leaving group.

Furthermore, the thiol and imidazole (B134444) nitrogens can act in concert as a bidentate nucleophile in reactions with certain substrates. For example, base-catalyzed reactions between imidazole-2-thiols and conjugated enynones can lead to complex cyclization products, such as 5H-imidazo[2,1-b] Current time information in East Hants, CA.smolecule.comthiazines, demonstrating the versatile nucleophilic character of the molecule. researchgate.net

Electrophilic Reactivity of the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. uobabylon.edu.iq The rate and regioselectivity of these reactions are influenced by the substituents on the ring. The N1-cyclopropyl group acts as an electron-donating group, which activates the ring towards electrophilic attack. Studies on related aromatic systems show that the cyclopropyl (B3062369) group is an activating substituent, more so than other alkyl groups in some cases. rsc.org

Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions. uobabylon.edu.iq Attack at these positions leads to a more stable cationic intermediate (arenium ion) compared to attack at the C2 position, which is disfavored due to the proximity of the electron-withdrawing nitrogen atom and the existing thiol substituent. The combined electronic effects of the N1-cyclopropyl and C2-thiol groups will direct incoming electrophiles preferentially to the C4 and C5 positions.

Stability and Reactivity of the Cyclopropyl Moiety

The C-N bond connecting the cyclopropyl ring to the imidazole is robust. Ring-opening of the cyclopropyl group is not a common reaction pathway and typically requires specific and harsh conditions or the presence of activating groups on the cyclopropyl ring itself, such as a leaving group. acs.orgacs.org For instance, nucleophilic ring-opening reactions have been reported for donor-acceptor cyclopropanes, but this reactivity profile does not directly apply to the simple N-cyclopropyl group in the title compound. acs.org Therefore, for the majority of the reactions involving this compound, the cyclopropyl ring can be considered a stable spectator substituent.

Ring-Opening Reactions of Cyclopropyl-Substituted Systems

The cyclopropyl group, a three-membered carbocycle, is known to undergo ring-opening reactions under various conditions due to its inherent ring strain. In the context of this compound, the cyclopropyl ring can be activated towards ring-opening, particularly when adjacent to a ketone or other activating groups. nih.govacs.org This process can be initiated by radical or ionic mechanisms. ucl.ac.uk For instance, reductive ring-opening of cyclopropyl ketones using reagents like samarium(II) iodide often leads to cleavage of the more substituted bond, resulting in thermodynamically controlled products. ucl.ac.uk

The introduction of an additional electron-withdrawing group on an adjacent aryl ring can enhance the polar character of the C1-C2 bond of the cyclopropyl group, facilitating its cleavage under milder conditions. acs.org While specific studies on this compound are limited, the general principles of cyclopropyl ring-opening suggest that similar reactions could be feasible, leading to the formation of linear or macrocyclic structures.

Intramolecular Cyclization Pathways Influenced by the Cyclopropyl Group

The cyclopropyl group can also direct intramolecular cyclization reactions. The spatial orientation and electronic properties of the cyclopropyl moiety can influence the regioselectivity and stereoselectivity of these cyclizations. mdpi.com For instance, in intramolecular thiol-ene reactions, the stability of the radical intermediate formed upon cyclization is a crucial factor in determining the product distribution. mdpi.com

In reactions involving substituted 1H-imidazole-2-thiols, the nature of the substituents on the imidazole ring has been shown to dictate the cyclization pathway. For example, reactions of 4-phenyl-1H-imidazole-2-thiol with enynones lead to 6-endo-trig cyclization, while the more sterically hindered 4,5-diphenyl-1H-imidazole-2-thiol favors a 5-exo-dig cyclization pathway. researchgate.net This highlights the significant role that steric hindrance in the transition state plays in determining the reaction outcome. researchgate.net Although direct evidence for this compound is not available, it is plausible that the cyclopropyl group would similarly influence the trajectory of intramolecular cyclizations.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction energetics. scielo.brucdavis.eduacs.org Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and predict the activation energies of various steps. acs.org

For cyclopropyl-containing systems, computational studies can elucidate the factors that govern ring-opening versus other reaction pathways. nih.gov These studies can help in understanding the electronic and steric effects of substituents on the reactivity of the cyclopropyl ring.

Spectroscopic Characterization and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough review of scientific literature and crystallographic databases, no publicly accessible single-crystal X-ray diffraction data for 1-cyclopropyl-1H-imidazole-2-thiol was found as of the date of this article. The absence of such a study means that the definitive solid-state structure, including its crystal system, space group, and precise molecular dimensions, has not been experimentally determined and reported.

Were a crystallographic study to be performed on this compound, it would yield critical data for structural elucidation. The anticipated findings would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would provide a detailed picture of the molecular geometry, including the planarity of the imidazole (B134444) ring, the orientation of the cyclopropyl (B3062369) substituent relative to the ring, and the tautomeric form present in the solid state (i.e., the thiol vs. thione form).

To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table is presented below. It is important to emphasize that this table is for illustrative purposes only and does not represent experimental data for this compound.

Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C6H8N2S |

| Formula Weight | 140.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 818.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.138 |

Computational and Theoretical Investigations

Quantum-Chemical Calculations of Molecular and Electronic Structure

Quantum-chemical calculations are fundamental to elucidating the electronic behavior and geometry of 1-cyclopropyl-1H-imidazole-2-thiol. These methods, particularly those based on Density Functional Theory (DFT), have become standard tools for investigating imidazole-containing compounds. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comresearchgate.net Studies on related imidazole (B134444) and benzimidazole (B57391) derivatives often employ DFT methods, such as B3LYP, to calculate optimized geometries, electronic properties, and thermodynamic parameters. mdpi.com For instance, research on 4,5-diphenyl-1H-imidazole-2-thiol has utilized DFT to understand its structural and electronic properties. mdpi.com Such calculations are crucial for predicting the reactivity and interaction of these molecules.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability of the compound. For various imidazole derivatives, these orbitals are analyzed to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other chemical species. In related thione compounds, the MEP can highlight regions of negative potential, often associated with the sulfur and nitrogen atoms, indicating their propensity for electrophilic attack and hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation of the cyclopropyl (B3062369) group relative to the imidazole ring.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR spectra. orientjchem.org While experimental NMR data for this compound is available from commercial suppliers, detailed academic studies correlating these with theoretical predictions are not widely published.

For related imidazole derivatives, researchers have successfully correlated calculated chemical shifts with experimental values, aiding in the confirmation of their structures. nih.gov These studies typically show a good linear correlation between the experimental and calculated chemical shifts, which supports the accuracy of the computed molecular geometry. nih.gov

Below is a hypothetical table illustrating how such data would be presented. The values are for illustrative purposes only and are not based on actual published research for this specific molecule.

Table 1: Hypothetical Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Imidazole Ring | ||||

| H-4 | 7.10 | 7.05 | 118.5 | 118.0 |

| H-5 | 6.90 | 6.85 | 115.2 | 114.8 |

| C-2 (C=S) | - | - | 165.4 | 165.0 |

| C-4 | - | - | 118.5 | 118.0 |

| C-5 | - | - | 115.2 | 114.8 |

| Cyclopropyl Ring | ||||

| H-methine | 3.50 | 3.45 | 33.1 | 32.7 |

| H-methylene | 1.10 | 1.05 | 7.5 | 7.2 |

| C-methine | - | - | 33.1 | 32.7 |

| C-methylene | - | - | 7.5 | 7.2 |

Note: This table is for illustrative purposes only. The chemical shift values are hypothetical and intended to demonstrate the format of such a data table.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for understanding the intricate details of chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathways, intermediates, and transition states connecting reactants to products. researchgate.netresearchgate.net

For this compound, reactions could involve the nucleophilic sulfur atom, the N-H proton, or the imidazole ring itself. Common reactions for imidazole-2-thiols include alkylation at the sulfur atom and oxidation to form disulfides. researchgate.net Computational studies can clarify the regioselectivity and stereoselectivity of these transformations.

A transition state (TS) represents the highest energy point along a reaction coordinate. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. researchgate.net Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate these structures. researchgate.net

The study of reactions involving related imidazole-2-thiols has shown that steric and electronic factors in the transition state dictate the reaction pathway. For instance, in reactions with enynones, the substitution pattern on the imidazole ring can alter the reaction from a 6-endo-trig cyclization to a 5-exo-dig cyclization by influencing the stability of the respective transition states.

The distortion/interaction model, also known as the activation strain model, is another powerful tool. researchgate.net It deconstructs the activation energy (ΔE‡) into two components: the distortion energy (ΔE‡distort), which is the energy required to deform the reactants into their transition state geometries, and the interaction energy (ΔE‡int), which is the actual interaction between the distorted reactants. researchgate.net Analysis of nucleophilic additions to nitroimidazole derivatives has shown that the distortion of the imidazole ring itself can be the primary factor controlling reactivity, rather than the interaction with the nucleophile. researchgate.net

Once reactants, products, intermediates, and transition states are located, their energies are calculated to construct a reaction energy profile. This profile allows for the optimization and comparison of different possible reaction pathways. The most favorable pathway is the one with the lowest activation barriers. nih.gov

For this compound, a key reaction would be its S-alkylation. A computational study could compare a direct SN2 mechanism with a base-assisted pathway. The calculations would involve optimizing the geometries and calculating the energies of the reactants, the N-deprotonated anion (imidazolate), the transition states for alkylation, and the final products. Such studies on related thiols have elucidated the most probable reaction paths, sometimes revealing the crucial role of intermediates like triiodide ions in facilitating the reaction. researchgate.net Unexpected side reactions, such as the decomposition of imidazolium (B1220033) ionic liquids to form imidazole-2-thiones, have also been rationalized through DFT calculations that map out the reaction intermediates and transition states. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (Computational Aspects)

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Computational analysis, particularly using Hirshfeld surface analysis, provides quantitative and visual insights into these interactions. iucr.orgeurjchem.comresearchgate.net This method maps the electron density of a molecule within the crystal to visualize and quantify intermolecular contacts.

Hirshfeld surface analysis generates two-dimensional "fingerprint plots," which summarize the intermolecular contacts. Each point on the plot corresponds to a pair of distances (dᵢ, dₑ) from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. The percentage contribution of different types of contacts can be calculated, offering a clear picture of the packing forces.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Imidazole Derivatives

| Interaction Type | Typical Percentage Contribution | Reference |

|---|---|---|

| H···H | 42% - 58% | mdpi.comtandfonline.com |

| C···H / H···C | 17% - 23% | mdpi.comtandfonline.com |

| N···H / H···N | 5% - 25% | researchgate.nettandfonline.com |

| S···H / H···S | Variable (often significant in thiols) | iucr.org |

Note: These percentages are derived from published crystal structures of various substituted imidazoles and serve as an illustrative guide for what might be expected for this compound.

The red spots on a Hirshfeld surface mapped with the dnorm property indicate contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. mdpi.com Analysis of the molecular electrostatic potential (MEP) surface would further complement this by showing the electron-rich (negative potential, e.g., around the sulfur atom) and electron-poor (positive potential, e.g., around the N-H proton) regions that drive these intermolecular interactions. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 1-cyclopropyl-1H-imidazole-2-thiol?

The synthesis of this compound typically involves cyclization reactions. A common approach is the cyclization of amido-nitriles in the presence of transition metal catalysts like nickel, which facilitates the formation of the imidazole ring . Multi-step reactions may also be employed, including nucleophilic substitution or cross-coupling strategies to introduce the cyclopropyl group. For instance, the thiol group can be introduced via sulfurization of intermediate imidazole precursors under controlled pH and temperature conditions .

Q. How can the purity and structural integrity of this compound be validated?

Purity assessment is best achieved using high-performance liquid chromatography (HPLC) with UV detection. Structural characterization relies on spectroscopic methods:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structure.

- Infrared (IR) spectroscopy to identify the thiol (-SH) stretching vibration (~2550 cm⁻¹).

- X-ray crystallography using programs like SHELXL for single-crystal analysis, which provides bond lengths, angles, and torsional parameters .

- ORTEP-III for visualizing molecular geometry and thermal ellipsoids in crystallographic models .

Q. What solvents and reaction conditions are compatible with this compound?

The compound’s stability varies with solvent polarity and pH. Polar aprotic solvents (e.g., DMF, THF) are suitable for reactions involving nucleophilic thiol groups. However, acidic conditions may protonate the thiol, altering reactivity. Reaction temperatures should generally be kept below 80°C to avoid decomposition, as observed in analogous imidazole-thiol derivatives .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s electronic and steric properties compared to alkyl/aryl analogs?

The cyclopropyl group introduces significant steric hindrance and ring strain, which can affect binding interactions in biological systems. Electronically, its saturated structure reduces conjugation with the imidazole ring compared to phenyl or vinyl substituents. Computational studies (e.g., DFT) reveal that the cyclopropyl moiety increases the compound’s hydrophobicity, potentially enhancing membrane permeability in pharmacological contexts . Comparative data with ethyl or phenyl analogs show distinct differences in logP values and dipole moments, impacting solubility and reactivity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability or impurities. To address this:

- Reproducibility checks : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Metabolic stability assays : Evaluate compound stability in different biological matrices (e.g., plasma, liver microsomes).

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing cyclopropyl with other groups) to isolate contributing factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like xanthine oxidase or cytochrome P450. For example, docking studies of similar imidazole-thiol derivatives have shown hydrogen bonding between the thiol group and catalytic residues, while the cyclopropyl group occupies hydrophobic pockets . Pharmacophore mapping further identifies critical interaction sites for lead optimization.

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Crystallization difficulties often stem from the compound’s flexibility and low melting point. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。